1,2,4,5-Cyclohexantetracarbonsäuredianhydrid

Übersicht

Beschreibung

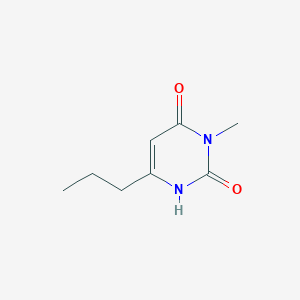

1,2,4,5-Cyclohexanetetracarboxylic dianhydride (HPMDA) has a cyclohexane centre with two carboxylic anhydrides substituents sitting opposite to each other . HPMDA reacts with amines for polyimides or alternatively with alcohols for polyesters .

Synthesis Analysis

Cis-1,2,3,4-cyclohexanetetracarboxylic dianhydride (cis-1,2,3,4-CHDA) was synthesized. It was found that under such conditions as heating or boiling in acetic anhydride, cis-1,2,3,4-CHDA could be converted to its trans-isomer .Chemical Reactions Analysis

HPMDA reacts with amines for polyimides or alternatively with alcohols for polyesters .Physical And Chemical Properties Analysis

The molecular weight of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride is 224.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Organische Synthese Zwischenprodukte

Diese Verbindung dient als Zwischenprodukt in organischen Syntheseprozessen. Sie wird bei der Entwicklung und Herstellung verschiedener chemischer Verbindungen eingesetzt, da ihre reaktiven Anhydridgruppen durch chemische Reaktionen in andere funktionelle Gruppen umgewandelt werden können .

Pharmazeutische Zwischenprodukte

Sie findet auch Anwendung als Zwischenprodukt in der Pharmaindustrie. Die Struktur der Verbindung ermöglicht die Synthese komplexer Arzneimittelmoleküle und unterstützt die Forschung und Entwicklung neuer Medikamente .

Polyester Synthese

Das Dianhydrid kann hydrolysiert werden, um vier Carbonsäuren zu erhalten, die dann mit Alkoholen zu Polyestern reagieren können. Diese Polyester können für bestimmte Funktionalitäten wie Bioabbaubarkeit, Bioimaging und Photoaktivität entwickelt werden .

Polyimid-Produktion

In Reaktion mit Aminen kann 1,2,4,5-Cyclohexantetracarbonsäuredianhydrid zur Synthese von Polyimiden verwendet werden. Polyimide sind bekannt für ihre thermische Stabilität und werden in einer Vielzahl von Hochleistungsmaterialien eingesetzt .

Härtungsmittel für Epoxidharze

Diese Verbindung wird bei der Herstellung von Härtungsmitteln für Epoxidharze verwendet. Diese Mittel helfen bei der Steuerung des Aushärtungsprozesses von Epoxidharzen, die aufgrund ihrer starken mechanischen Eigenschaften und ihrer Beständigkeit gegen Umwelteinflüsse als Klebstoffe und Beschichtungen weit verbreitet sind .

Anwendungen von synthetischen Harzen

Es ist auch an der Synthese verschiedener synthetischer Harze beteiligt. Die einzigartige Struktur dieses Dianhydrids ermöglicht die Herstellung von Harzen mit spezifischen Eigenschaften, die auf verschiedene industrielle Anwendungen zugeschnitten sind .

Wirkmechanismus

Target of Action

The primary targets of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride are amines and alcohols . It reacts with these compounds to form polyimides and polyesters, respectively .

Mode of Action

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride interacts with its targets through a reaction process. It has a cyclohexane center with two carboxylic anhydrides substituents sitting opposite to each other . This structure allows it to react with amines to form polyimides or alternatively with alcohols to form polyesters .

Biochemical Pathways

The reaction of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride with amines or alcohols leads to the formation of polyimides or polyesters, respectively . These products are involved in various biochemical pathways. For instance, the polyimides derived from this compound exhibit high proton conductivity .

Pharmacokinetics

Its solubility in acetone suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride’s action are primarily seen in the formation of polyimides and polyesters . The polyimides derived from this compound exhibit high proton conductivity , making them useful in applications such as optical fiber claddings and substrates for microelectronics .

Safety and Hazards

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride is toxic if swallowed . It should be stored in a sealed container and kept in a cool, dry place . The compound has been assigned the GHS07 pictogram, with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Zukünftige Richtungen

The polyimides derived from 1,2,4,5-cyclohexanetetracarboxylic dianhydride exhibit high proton conductivity (0.2 ± 0.01 S/cm at 298 K and 95% related humidity). Like other polyimides, the polyimides have excellent chemical and thermal resistance and are used in optical fibre claddings and substrates for microelectronics .

Biochemische Analyse

Biochemical Properties

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride plays a significant role in biochemical reactions, particularly in the synthesis of polyimides. It interacts with various biomolecules, including enzymes and proteins. For instance, it reacts with amines to form polyimides or with alcohols to form polyesters . These interactions are crucial for the formation of high-performance materials used in various industrial applications.

Molecular Mechanism

At the molecular level, 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride exerts its effects through binding interactions with biomolecules. It reacts with amines to form polyimides, which are known for their high proton conductivity and thermal resistance . These reactions involve the formation of strong covalent bonds, which contribute to the stability and performance of the resulting materials.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride are critical factors. The compound is stable under inert gas conditions and should be stored in a cool, dry place to prevent degradation . Over time, exposure to moisture can lead to the decomposition of the compound, affecting its performance in biochemical reactions.

Metabolic Pathways

1,2,4,5-Cyclohexanetetracarboxylic Dianhydride is involved in metabolic pathways related to the synthesis of polyimides and polyesters. It interacts with enzymes and cofactors that facilitate these reactions, contributing to the formation of high-performance materials

Eigenschaften

IUPAC Name |

3a,4,4a,7a,8,8a-hexahydrofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMPOXUWPWEILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC3C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560497 | |

| Record name | Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2754-41-8 | |

| Record name | Hexahydro-1H,3H-benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methoxyethoxy)ethanesulfonyl]-4-methylbenzene](/img/structure/B1368258.png)